(2-((difluoromethyl)thio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Metabolism and Disposition
- The study on the disposition and metabolism of SB-649868, a compound with structural similarities to the query, illustrates how these compounds are metabolized in the human body. SB-649868, an orexin receptor antagonist, undergoes extensive metabolism, with elimination mainly via feces and a smaller portion through urine. This highlights the compound's potential application in insomnia treatment and the importance of understanding its metabolic pathways for safety and efficacy (Renzulli et al., 2011).
Toxicology and Safety
- The safety and efficacy of new psychoactive substances, including piperazine derivatives, were evaluated in a retrospective study. The presence of various psychoactive compounds in hair samples indicated widespread usage and potential for abuse, emphasizing the need for toxicological understanding and safety assessments of these compounds (Rust et al., 2012).
Therapeutic Applications
- The therapeutic efficacy and safety of sertaconazole, a compound with an imidazole functional group similar to the query compound, were demonstrated in the treatment of Pityriasis versicolor, a skin condition. This study showcased the antifungal activity and safety profile of imidazole derivatives, suggesting potential applications in antimycotic therapies (Nasarre et al., 1992).
Mechanism of Action
Target of Action
Imidazole, a component of this compound, is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives generally interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Without specific information on the compound, it’s hard to say which biochemical pathways it affects. Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole itself is highly soluble in water and other polar solvents , which could influence the compound’s bioavailability.
Result of Action
Imidazole derivatives can have a wide range of effects, including antibacterial, antitumor, antidiabetic, and antiviral effects, among others .
Future Directions
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4OS.ClH/c1-20-7-6-19-16(20)22-10-8-21(9-11-22)14(23)12-4-2-3-5-13(12)24-15(17)18;/h2-7,15H,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWYKUXMBHMPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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